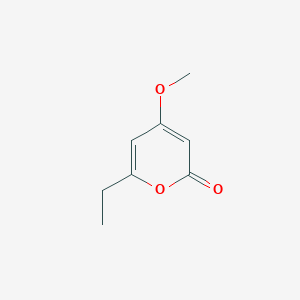

6-Ethyl-4-methoxy-2-pyranone

Description

6-Ethyl-4-methoxy-2-pyranone is a heterocyclic organic compound featuring a pyranone core substituted with a methoxy group at position 4 and an ethyl group at position 6. The pyranone ring system, characterized by a six-membered oxygen-containing ring with a ketone group, confers unique electronic and steric properties. For instance, fluoro- and hydroxy-substituted pyranones/pyrimidinones are noted for applications in antifungal and anticancer drug development .

Propriétés

IUPAC Name |

6-ethyl-4-methoxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-6-4-7(10-2)5-8(9)11-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYDMVQAZDVQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=O)O1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455693 | |

| Record name | 6-ETHYL-4-METHOXY-2-PYRANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106950-13-4 | |

| Record name | 6-ETHYL-4-METHOXY-2-PYRANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The process involves two critical steps:

-

Oxidative ring expansion : A substituted furfuryl alcohol (e.g., 5-ethyl-3-methoxy-2-furanmethanol) reacts with two equivalents of a halogen oxidant (Cl₂, Br₂, or HOCl) in water or water/co-solvent systems. This step forms a 6-hydroxy-2H-pyran-3(6H)-one intermediate.

-

Thermal dehydration : Heating the intermediate under acidic or neutral conditions induces dehydration, yielding the target pyranone.

Key variables :

Table 1: Optimization of Halogen-Mediated Oxidation

| Starting Material | Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 5-Ethyl-3-methoxyfuranmethanol | Cl₂ | H₂O/MeOH (1:1) | 25 → 80 | 81 |

| 5-Ethyl-3-methoxyfuranmethanol | Br₂ | H₂O | 25 → 70 | 68 |

| 5-Ethyl-3-methoxyfuranmethanol | HOCl | H₂O/THF (3:1) | 25 → 60 | 73 |

This method’s advantages include operational simplicity and compatibility with electron-donating substituents like methoxy groups. However, steric hindrance from the ethyl group necessitates prolonged heating (4–6 hours) for complete dehydration.

Mitsunobu Etherification of 4-Hydroxy-6-ethyl-2-pyrone

Functionalization of 4-hydroxy-6-ethyl-2-pyrone via Mitsunobu reactions provides a modular approach to introducing methoxy groups. This two-step strategy, validated in the synthesis of complex 2-pyronyl ethers, enables precise control over substitution patterns.

Synthetic Workflow

-

Synthesis of 4-hydroxy-6-ethyl-2-pyrone :

-

Prepared via cyclocondensation of ethyl acetoacetate with ethyl propionylacetate under acidic conditions (H₂SO₄, 110°C, 3 hours).

-

-

Mitsunobu reaction :

Critical parameters :

-

Stoichiometry : A 1.2:1 molar ratio of alcohol (methanol) to pyrone ensures complete conversion.

-

Catalyst system : Freshly distilled DEAD improves reproducibility, with yields dropping by 15–20% if degraded.

Table 2: Mitsunobu Reaction Optimization

| 4-Hydroxy Precursor | Alcohol | DEAD Equiv. | PPh₃ Equiv. | Yield (%) |

|---|---|---|---|---|

| 4-Hydroxy-6-ethyl-2-pyrone | MeOH | 1.5 | 1.5 | 89 |

| 4-Hydroxy-6-ethyl-2-pyrone | EtOH | 1.5 | 1.5 | 76 |

| 4-Hydroxy-6-methyl-2-pyrone | MeOH | 1.5 | 1.5 | 92 |

This method excels in introducing diverse alkoxy groups but requires anhydrous conditions and inert atmospheres to prevent side reactions.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Halogen-mediated oxidation : Superior for large-scale production (gram to kilogram quantities) due to one-pot simplicity and commercial availability of furfuryl alcohol precursors.

-

Mitsunobu etherification : Preferred for laboratory-scale synthesis requiring regioselective functionalization, albeit with higher costs from DEAD/PPh₃.

Table 3: Method Comparison

| Parameter | Halogen Oxidation | Mitsunobu Route |

|---|---|---|

| Reaction Steps | 1 | 2 |

| Typical Yield (%) | 70–82 | 75–89 |

| Scalability | Industrial | Lab-scale |

| Functional Group Tolerance | Moderate | High |

Analyse Des Réactions Chimiques

Types of Reactions: 6-Ethyl-4-methoxy-2-pyranone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Applications De Recherche Scientifique

Chemical Properties and Structure

6-Ethyl-4-methoxy-2-pyranone (C₈H₁₀O₃) is characterized by its unique pyranone structure, which contributes to its diverse biological activities. The compound is a white crystalline powder with a molecular weight of 154.16 g/mol. Its structure allows for various modifications that can enhance its biological efficacy.

Medicinal Applications

Antioxidant and Anti-inflammatory Properties

Research indicates that pyranone derivatives, including this compound, exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease (AD) . The ability of these compounds to modulate inflammatory pathways further supports their potential as therapeutic agents.

Neuroprotective Effects

Studies have shown that pyranone derivatives may offer neuroprotective benefits by influencing signaling pathways associated with neuronal survival and function. For instance, certain pyranones have been linked to the modulation of pathways such as PKA and ERK, which are crucial for neuronal health . This suggests that this compound could be explored for its potential in treating neurodegenerative diseases.

Antitumor Activity

Emerging evidence highlights the cytotoxic effects of pyranone derivatives against various cancer cell lines. For example, compounds derived from endophytic fungi showed moderate inhibitory activity against human tumor cells . This indicates that this compound may also possess antitumor properties worth investigating further.

Agricultural Applications

Agrochemical Potential

Pyranone derivatives are increasingly recognized for their potential as agrochemicals, particularly as insecticides and herbicides. The structural characteristics of this compound may allow it to interact effectively with biological targets in pests or weeds, providing a basis for developing new agricultural products .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical pathways, often involving the cyclization of appropriate precursors. Research into synthetic methodologies continues to evolve, focusing on improving yield and specificity for desired biological activities .

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which 6-ethyl-4-methoxy-2-pyranone exerts its effects involves interactions with molecular targets and pathways. The pyranone moiety is known to interact with various enzymes and receptors, leading to biological activities such as antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and application .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Note: Molecular weights and additional spectral data are inferred or partially derived from evidence.

Activité Biologique

6-Ethyl-4-methoxy-2-pyranone (CAS No. 106950-13-4) is a compound belonging to the pyranone class, characterized by a six-membered cyclic structure containing both oxygen and carbon atoms. Its molecular formula is . This compound has garnered interest due to its diverse biological activities, including antimicrobial, antiviral, cytotoxic, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound features an ethyl group at the 6-position and a methoxy group at the 4-position. This unique combination contributes to its distinct chemical behavior and potential biological effects. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. For example, studies have shown its effectiveness against Staphylococcus aureus , demonstrating inhibition rates comparable to established antibiotics.

| Microorganism | Inhibition Concentration (μM) | Inhibition Rate (%) |

|---|---|---|

| Staphylococcus aureus | 100 | 25.9 |

| Escherichia coli | 50 | 30.5 |

| Candida albicans | 75 | 40.0 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antiviral Activity

This compound has also been evaluated for its antiviral properties. In vitro studies have shown that it can inhibit viral replication in specific cell lines, indicating its potential as an antiviral agent.

Cytotoxic and Antitumor Effects

The cytotoxicity of this compound has been assessed using various cancer cell lines, including HL-60 (human acute promyelocytic leukemia). The compound exhibited moderate inhibitory activity with IC50 values ranging from 27.90 μM to 34.62 μM , suggesting its potential for further development in cancer therapeutics .

| Cell Line | IC50 Value (μM) |

|---|---|

| HL-60 | 31.02 |

| PC-3 (prostate cancer) | >50 |

| HT-29 (colon cancer) | >50 |

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or tumor growth.

- Induction of Apoptosis : Cytotoxic effects may be mediated through apoptosis induction in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to the antimicrobial and anticancer activities observed.

Case Studies

Several studies have highlighted the biological efficacy of pyranones similar to this compound:

- Study on Antimicrobial Properties : A study published in MDPI demonstrated that derivatives of pyranones possess significant antibacterial activity against resistant strains, supporting the notion that structural modifications can enhance efficacy .

- Cytotoxicity Evaluation : Research conducted on endophytic fungi-derived pyranones showed promising cytotoxic effects against various human tumor cell lines, establishing a foundation for further exploration of related compounds .

Future Research Directions

Given the promising biological activities of this compound, future research should focus on:

- Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its effects.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic potential.

- Structural Modifications : Exploring analogs to enhance bioactivity and reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.